molecular formula C9H9FN2O2 B1442199 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 912878-83-2

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1442199
CAS RN: 912878-83-2
M. Wt: 196.18 g/mol
InChI Key: HEKBRXZMLYKQRP-UHFFFAOYSA-N
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Description

“7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C9H10ClFN2O2 . It is also known as "7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride" .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including “7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . More detailed synthesis methods and strategies are discussed in various scientific papers .


Molecular Structure Analysis

The molecular structure of “7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline” consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 232.639 Da and the monoisotopic mass is 232.041489 Da .

Scientific Research Applications

Organic Synthesis Building Block

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline: is a valuable building block in organic synthesis. It’s used to construct more complex molecules through various chemical reactions, including substitutions and coupling reactions. Its fluorine atom can act as a handle for further transformations, making it a versatile reagent in medicinal chemistry .

Fluorinated Compounds Synthesis

The presence of a fluorine atom in this compound makes it essential for the synthesis of fluorinated derivatives. These derivatives are significant due to their enhanced stability and bioavailability in pharmaceuticals. The compound can be used to introduce fluorine into larger, biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline serves as a precursor for the synthesis of various pharmacologically active isoquinoline derivatives. These derivatives are explored for their potential therapeutic effects in treating diseases such as cancer, neurological disorders, and cardiovascular conditions .

Nuclear Signaling Research

This compound has applications in nuclear signaling research. It can be used to study the signaling pathways within cells, particularly those involving nitrogen and fluorine-containing compounds. Understanding these pathways is crucial for developing targeted therapies for various diseases .

Chemical Education

Due to its interesting chemical properties, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is also used in chemical education. It provides a practical example of fluorinated compound synthesis and its role in medicinal chemistry, making it a useful tool for teaching advanced organic chemistry concepts .

Reference Standard for Analytical Testing

Lastly, this compound is employed as a reference standard in analytical testing, particularly in pharmaceutical testing. It helps ensure the accuracy and reliability of analytical methods used to detect and quantify similar compounds in various samples .

properties

IUPAC Name

7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKBRXZMLYKQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727453
Record name 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

CAS RN

912878-83-2
Record name 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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